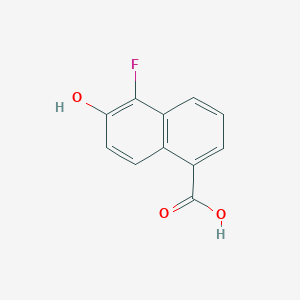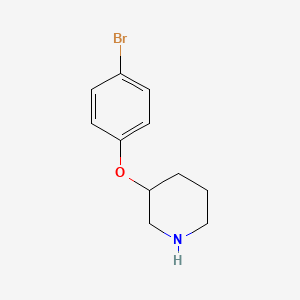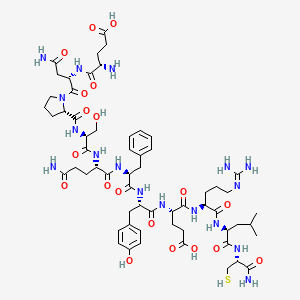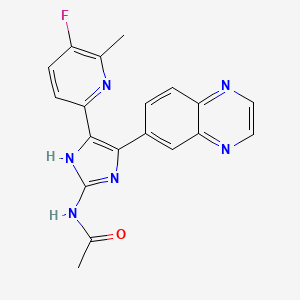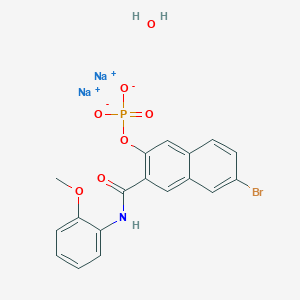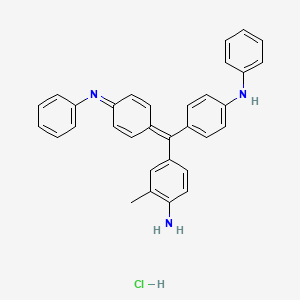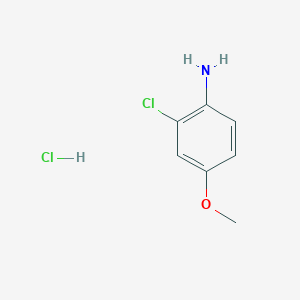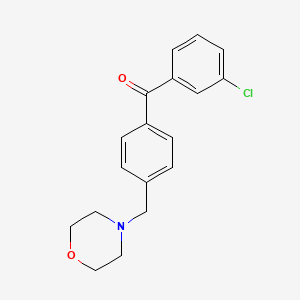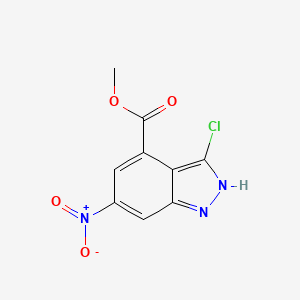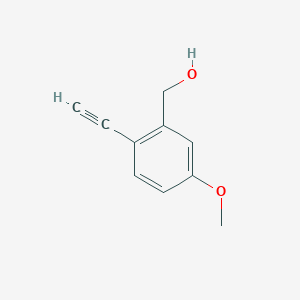
(2-Ethynyl-5-methoxyphenyl)methanol
概要
説明
(2-Ethynyl-5-methoxyphenyl)methanol: is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an ethynyl group and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-5-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-5-methoxybenzaldehyde.
Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the aldehyde group to a hydroxymethyl group.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: (2-Ethynyl-5-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (2-Ethynyl-5-methoxyphenyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2-Ethynyl-5-methoxyphenyl)methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to explore new reaction pathways and mechanisms.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Ethynyl-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(2-Ethynylphenyl)methanol: Lacks the methoxy group, resulting in different reactivity and applications.
(2-Methoxyphenyl)methanol: Lacks the ethynyl group, leading to different chemical properties and uses.
(2-Ethynyl-5-methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness:
- The presence of both ethynyl and methoxy groups in (2-Ethynyl-5-methoxyphenyl)methanol provides unique reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
(2-ethynyl-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJLXTSBINZMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648239 | |
| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89414-50-6 | |
| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


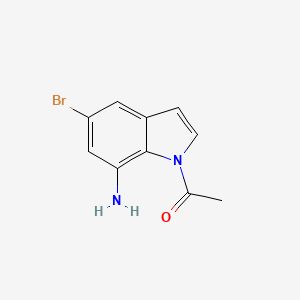
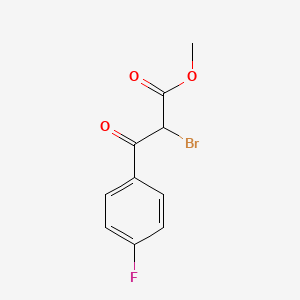
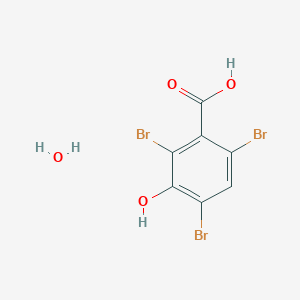
![5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B1629606.png)
